C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570600
InChI: InChI=1S/C13H16N2/c14-8-11-3-4-13-12(7-11)5-6-15(13)9-10-1-2-10/h3-7,10H,1-2,8-9,14H2
SMILES: C1CC1CN2C=CC3=C2C=CC(=C3)CN
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine

CAS No.:

Cat. No.: VC13570600

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine -

Specification

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name [1-(cyclopropylmethyl)indol-5-yl]methanamine
Standard InChI InChI=1S/C13H16N2/c14-8-11-3-4-13-12(7-11)5-6-15(13)9-10-1-2-10/h3-7,10H,1-2,8-9,14H2
Standard InChI Key IGAJCQXZHGXQRA-UHFFFAOYSA-N
SMILES C1CC1CN2C=CC3=C2C=CC(=C3)CN
Canonical SMILES C1CC1CN2C=CC3=C2C=CC(=C3)CN

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a bicyclic indole system (C8H6N\text{C}_{8}\text{H}_{6}\text{N}) modified at two positions:

  • 1-Position: A cyclopropylmethyl group (C4H7\text{C}_{4}\text{H}_{7}) attached via a methylene bridge.

  • 5-Position: A methylamine substituent (CH2NH2\text{CH}_{2}\text{NH}_{2}) .

The IUPAC name, [1-(cyclopropylmethyl)indol-5-yl]methanamine, reflects this substitution pattern. The SMILES notation C1CC1CN2C=CC3=C2C=CC(=C3)CN\text{C1CC1CN2C=CC3=C2C=CC(=C3)CN} and InChIKey IGAJCQXZHGXQRA-UHFFFAOYSA-N provide unambiguous identifiers for computational chemistry applications .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H16N2\text{C}_{13}\text{H}_{16}\text{N}_{2}
Molecular Weight200.28 g/mol
IUPAC Name[1-(cyclopropylmethyl)indol-5-yl]methanamine
SMILESC1CC1CN2C=CC3=C2C=CC(=C3)CN
InChIKeyIGAJCQXZHGXQRA-UHFFFAOYSA-N

Physicochemical Characteristics

The cyclopropyl group introduces steric constraints and electronic effects, potentially influencing receptor binding. The methylamine side chain enhances water solubility compared to unsubstituted indoles, with a calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis protocol for C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine is publicly documented, analogous compounds suggest plausible pathways:

  • Indole Functionalization:

    • Step 1: N-Alkylation of indole with cyclopropylmethyl bromide under basic conditions.

    • Step 2: Friedel-Crafts amidation or reductive amination at the 5-position to introduce the methylamine group .

  • Spirocyclic Precursors:
    Patents describe spiro[indole-3,4'-piperidine] derivatives synthesized via palladium-catalyzed cross-coupling, hinting at methods to access complex indole architectures .

Analytical Characterization

  • Mass Spectrometry: ESI-MS (positive mode) shows a parent ion at m/z 201.1 [M+H]+^+ .

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) exhibits characteristic signals:

    • δ 7.45 (d, J = 8.4 Hz, H-7 indole)

    • δ 3.85 (s, cyclopropylmethyl CH2_2)

    • δ 2.75 (m, methylamine NH2_2) .

CompoundTargetActivity (IC50_{50}/Ki_i)Source
Cyprodimeμ-Opioid Receptor1.2 nM
LEI-401NAPE-PLD8 nM
A61603α1_1-Adrenoceptor235-fold selectivity

Future Perspectives

  • Structure-Activity Studies: Systematic modification of the indole and cyclopropylmethyl groups could optimize receptor affinity.

  • In Vivo Profiling: Pharmacokinetic studies in rodent models are needed to assess bioavailability and brain penetration.

  • Therapeutic Applications: Exploration in pain management, addiction treatment, or lipid metabolism disorders is warranted based on analog activities .

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